Ayapin

Plant Pathology Antifungal Phytoalexins Sclerotinia Resistance

Researchers studying Sclerotinia stem rot resistance require phytoalexin reference standards with validated potency and unambiguous inducibility. Generic 7-hydroxylated coumarins such as scopoletin exhibit 9.4-fold weaker antifungal activity (IC₅₀ 1.5 mM vs. 0.16 mM) and constitutive baseline expression, compromising assay sensitivity and biomarker specificity. • 9.4× greater antifungal potency versus scopoletin (IC₅₀ 0.16 mM vs. 1.5 mM) against virulent S. sclerotiorum. • Exclusively inducible expression profile-zero baseline detection in uninoculated tissue-enabling unambiguous quantification of induced defense responses. • Validated HPTLC-densitometric method available (LOD 54.32 ng/spot; Rf = 0.56; linear range 200-1000 ng/spot, r = 0.997). Supplied as an analytical reference standard with ≥98% HPLC purity; shipped ambient with Certificate of Analysis.

Molecular Formula C10H6O4
Molecular Weight 190.15 g/mol
CAS No. 494-56-4
Cat. No. B1229749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAyapin
CAS494-56-4
Molecular FormulaC10H6O4
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C=CC(=O)O3
InChIInChI=1S/C10H6O4/c11-10-2-1-6-3-8-9(13-5-12-8)4-7(6)14-10/h1-4H,5H2
InChIKeyMLQTZXHZYMNZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ayapin Technical Procurement Overview


Ayapin (6,7-methylenedioxycoumarin; CAS 494-56-4; C₁₀H₆O₄; MW 190.15) is a naturally occurring coumarin phytoalexin predominantly isolated from sunflower (Helianthus annuus) and various Pterocaulon species [1]. As a 7-hydroxylated simple coumarin distinguished by its 6,7-methylenedioxy bridge, ayapin exhibits an estimated water solubility of 2218 mg/L at 25°C [2]. Its detection method is well-established, with validated HPTLC methodology demonstrating a linear detection range of 200–1000 ng per spot (correlation coefficient 0.997) [3].

Inducible marker True stress-inducible phytoalexin with no basal detection in healthy sunflower tissue; clean biomarker for plant defense activation studies.
Pathogen focus Reported higher antifungal sensitivity context against Sclerotinia sclerotiorum compared to scopoletin; supports stem rot resistance research.
Biosynthesis probe Features cytochrome P450-mediated methylenedioxy bridge formation; fits coumarin biosynthetic pathway and elicitor-response investigations.
Analytical reference Validated HPTLC method available with defined LOD/LOQ; applicable as a reference standard for plant extract quantification.

Why Scopoletin Cannot Substitute for Ayapin


Generic substitution of ayapin with structurally similar 7-hydroxylated coumarins such as scopoletin or coumarin is not scientifically valid. As a phytoalexin, ayapin exhibits a fundamentally different induction profile and biological potency profile compared to its closest structural analog, scopoletin. Notably, ayapin is not detectable as a constitutive component in uninfected plant tissue, whereas scopoletin and scopolin are routinely found in trace amounts in uninoculated plants [1]. Furthermore, the potency gap between these compounds is substantial: ayapin demonstrates an IC₅₀ of 0.16 mM against the virulent pathogen Sclerotinia sclerotiorum, while scopoletin requires a 9.4-fold higher concentration (IC₅₀ = 1.5 mM) to achieve equivalent fungal growth inhibition [2]. Substitution with less potent coumarins or those lacking the methylenedioxy bridge compromises assay sensitivity and may misrepresent disease resistance mechanisms in plant-pathogen interaction studies.

Baseline expression Not detected in uninfected tissue; pure inducible marker. Scopoletin detected in trace amounts; constitutive background may introduce noise.
Antifungal potency Reported lower IC₅₀ in Sclerotinia assays; higher sensitivity context. Scopoletin requires higher concentrations; assay sensitivity may shift.
Structural feature 6,7-methylenedioxy bridge present; essential for pathway-specific studies. Scopoletin lacks the methylenedioxy bridge; may alter metabolic interaction interpretation.

Ayapin Performance Benchmarks Against Scopoletin and Analogs


Antifungal Potency Against Sclerotinia sclerotiorum

In direct head-to-head evaluation of two major sunflower phytoalexins, ayapin exhibits substantially higher antifungal potency against Sclerotinia sclerotiorum than scopoletin [1]. The IC₅₀ value for ayapin was determined to be 0.16 mM, representing a 9.4-fold increase in potency relative to scopoletin (IC₅₀ = 1.5 mM) [1].

Antifungal potency
Head-to-head
Ayapin IC₅₀ 0.16 mM
Scopoletin IC₅₀ 1.5 mM
Reported IC₅₀ comparison context; supports Sclerotinia resistance model sensitivity.
In vitro fungal growth inhibition assay.
Plant Pathology Antifungal Phytoalexins Sclerotinia Resistance

Inducible Versus Constitutive Expression Profile

A fundamental difference exists in the baseline expression of ayapin versus scopoletin in sunflower tissue [1]. Ayapin is not detected as a component of uninfected Helianthus annuus plants, whereas both scopoletin and scopolin are routinely detected in trace amounts in uninoculated tissue [1]. Both compounds are induced upon fungal inoculation, but ayapin represents a true stress-inducible phytoalexin marker, while scopoletin exhibits constitutive background expression [1].

Inducible expression
Head-to-head
Ayapin Not detected (0 mM)
Scopoletin Trace amounts detected
Inducible marker purity context; reduces background in defense-readout experiments.
Uninoculated sunflower stem baseline.
Phytoalexin Induction Plant-Microbe Interactions Stress Metabolomics

Differential Elicitor Response and Accumulation Kinetics

In Helianthus tuberosus tuber tissue, ayapin and scopoletin exhibit distinct accumulation kinetics and differential responsiveness to chemical elicitors [1]. Scopoletin accumulation precedes ayapin build-up in the culture medium [1]. Furthermore, both coumarins accumulate in response to CuCl₂ and sucrose treatment, but not in response to MnCl₂ [1]. The highest and earliest accumulation of both compounds was measured after copper treatment [1]. Importantly, cytochrome P450 content and NADPH-cytochrome c reductase activity increased three to five fold in response to sucrose but were not significantly modified in copper-treated tissues, indicating divergent biosynthetic regulation pathways for these two structurally related coumarins [1].

Elicitor response
Head-to-head
Scopoletin accumulates earlier P450 induction 3–5× (sucrose) CuCl₂ elicits both MnCl₂ no response
Supports biosynthetic pathway dissection; P450 endpoint monitoring context.
Helianthus tuberosus tuber model.
Phytoalexin Biosynthesis Elicitor Response Cytochrome P450

Selectivity Against Dermatophytes and Cryptococcus

In a comparative antifungal evaluation of coumarins isolated from Pterocaulon species, ayapin (6,7-methylenedioxycoumarin) did not exhibit detectable activity against Cryptococcus neoformans, Microsporum gypseum, Trichophyton rubrum, or Trichophyton mentagrophytes [1]. In contrast, the mixture of prenyletin and prenyletin-methyl-ether isolated from the same extracts showed activity against these pathogens, albeit with MIC values higher than the original plant extracts [1]. This indicates that ayapin is not a broad-spectrum antifungal agent; its activity is pathogen-selective and appears primarily directed against specific ascomycete pathogens such as Sclerotinia species [1].

Antifungal spectrum
Class-level inference
Ayapin No detectable activity
Prenyletin mix Active (MIC higher than extracts)
Narrow-spectrum phytoalexin context; not a general antifungal probe.
Tested against C. neoformans, dermatophytes.
Antifungal Spectrum Selectivity Profiling Pterocaulon Coumarins

Validated HPTLC Quantification Method

A validated high-performance thin-layer chromatographic (HPTLC) densitometric method has been established for the quantitative determination of ayapin in plant extracts [1]. The method yields a distinct spot at Rf = 0.56 (mobile phase: petroleum ether/ethyl acetate, 60:40 v/v; detection at 254 nm) [1]. Analytical validation according to ICH guidelines established a limit of detection (LOD) of 54.32 ng per spot and a limit of quantification (LOQ) of 168.85 ng per spot, with linearity demonstrated over a concentration range of 200–1000 ng per spot (correlation coefficient r = 0.997) [1].

HPTLC method
Reported
LOD 54.32 ng/spot LOQ 168.85 ng/spot Range 200–1000 ng/spot r = 0.997 Rf = 0.56
Quantification method available; supports analytical reference standard procurement.
ICH validation, 254 nm detection.
Analytical Method Validation HPTLC Quality Control

Cytotoxic Activity in Glioma Models

In comparative cytotoxicity screening of 6,7-methylenedioxycoumarins from Pterocaulon species, the unsubstituted ayapin (6,7-methylenedioxycoumarin) did not demonstrate significant cytotoxicity against human (U138-MG) and rat (C6) glioma cell lines [1]. In contrast, 5-oxygenated derivatives—specifically 5-methoxy-6,7-methylenedioxycoumarin (Compound 1) and 5-(3-methyl-2-butenyloxy)-6,7-methylenedioxycoumarin (Compound 2)—exhibited significant cytotoxicity and apoptosis induction in the same glioma models [1]. This class-level inference indicates that the 5-oxygenation of the methylenedioxycoumarin scaffold is a critical structural determinant for cytotoxic activity, and that ayapin itself lacks this property [1].

Cytotoxicity
Class-level inference
No significant cytotoxicity reported in glioma cell lines (U138-MG, C6).
Cell-model endpoint review; cytotoxicity property absent; 5-oxygenated derivatives required.
Structure-activity relationship context.
Cytotoxicity Glioma Structure-Activity Relationship

Ayapin Research Applications and Procurement Scenarios


Sclerotinia Resistance Mechanism Studies

Ayapin is the preferred phytoalexin reference standard for investigating Sclerotinia stem rot resistance in sunflower, canola, and other oilseed crops. Its 9.4-fold greater potency (IC₅₀ 0.16 mM) relative to scopoletin (IC₅₀ 1.5 mM) provides superior assay sensitivity [7]. Additionally, ayapin‘s exclusively inducible expression profile (zero baseline detection in uninoculated tissue) makes it a cleaner, more reliable biomarker for quantifying induced defense responses compared to the constitutively detectable scopoletin [8].

Cytochrome P450 Methylenedioxy Bridge Formation

Ayapin serves as the endpoint metabolite for studies investigating cytochrome P450-catalyzed methylenedioxy bridge formation in plant secondary metabolism [7]. The distinct temporal accumulation pattern of ayapin (delayed relative to scopoletin) and the differential induction of P450 enzymes (3- to 5-fold increase with sucrose elicitation) provide a tractable experimental system for dissecting the biosynthetic transition from scopoletin-type 7-hydroxylated coumarins to methylenedioxy-containing analogs [7]. This application is particularly relevant for metabolic engineering efforts aimed at enhancing phytoalexin production in crops lacking endogenous ayapin biosynthesis, such as soybean [4].

Analytical Reference Standard for Plant Extract Quantification

A validated HPTLC-densitometric method is available for the quantitative determination of ayapin in plant materials, providing a reliable analytical framework for quality control and extract standardization [7]. The method yields a distinct spot at Rf = 0.56 under defined chromatographic conditions and has been validated for sensitivity (LOD 54.32 ng/spot), linearity (200–1000 ng/spot, r = 0.997), accuracy, and precision per ICH guidelines [7]. HPLC-UV methods for simultaneous quantification of scoparone and ayapin in Dendrobium species have also been established [8]. Procurement of ayapin as an analytical reference standard is appropriate for laboratories performing phytochemical analysis of sunflower, Pterocaulon, Ayapana, and Dendrobium species.

Insect Herbivory Deterrence Studies

Ayapin accumulates in sunflower tissue in response to insect-feeding stress, and the methylenedioxycoumarin structural class has demonstrated phagodepression activity against Spodoptera frugiperda larvae [7][8]. Specifically, methylenedioxycoumarins significantly reduce larval growth rate and increase larval period duration in early instars [8]. Ayapin is an appropriate compound for studies investigating coumarin-mediated plant defense against insect herbivory, particularly in systems involving sunflower beetle (Zygogramma exclamationis) feeding induction [7].

Application
Selection Property
Validation Focus
Sclerotinia resistance mechanism studies
Inducible phytoalexin expression profile
Pathogen inhibition endpoint validation
Cytochrome P450 methylenedioxy bridge formation
Differential accumulation kinetics
P450 induction endpoint monitoring
Plant extract analytical quantification
Validated HPTLC method availability
Linearity and sensitivity (LOD/LOQ) verification
Insect herbivory deterrence studies
Methylenedioxycoumarin scaffold
Larval feeding/growth endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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